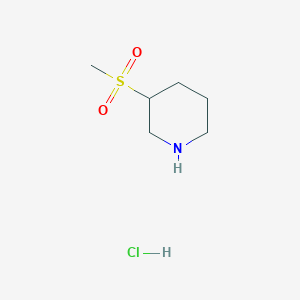

3-(Methylsulfonyl)piperidine hydrochloride

CAS No.: 1378304-65-4

Cat. No.: VC8071086

Molecular Formula: C6H14ClNO2S

Molecular Weight: 199.70

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1378304-65-4 |

|---|---|

| Molecular Formula | C6H14ClNO2S |

| Molecular Weight | 199.70 |

| IUPAC Name | 3-methylsulfonylpiperidine;hydrochloride |

| Standard InChI | InChI=1S/C6H13NO2S.ClH/c1-10(8,9)6-3-2-4-7-5-6;/h6-7H,2-5H2,1H3;1H |

| Standard InChI Key | MRLKRLRBGARQIK-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)C1CCCNC1.Cl |

| Canonical SMILES | CS(=O)(=O)C1CCCNC1.Cl |

Introduction

Chemical Identity and Structural Properties

Comparative Analysis with Related Derivatives

A structurally analogous compound, 3-(3-methanesulfonylphenyl)piperidine hydrochloride (CID 85997106), features a phenyl ring attached to the piperidine core. This derivative has a higher molecular weight (275.80 g/mol) and distinct applications in receptor modulation . The presence of the phenyl group alters electronic distribution, potentially enhancing binding affinity in biological systems.

Synthesis and Manufacturing Processes

Catalytic Asymmetric Synthesis

Recent advances in Rh-catalyzed reductive Heck reactions enable enantioselective synthesis of 3-substituted piperidines . For example:

-

Step 1: Partial reduction of pyridine to dihydropyridine using and palladium.

-

Step 2: Rhodium-catalyzed carbometalation with boronic acids, achieving >90% enantiomeric excess (ee).

-

Step 3: Hydrogenation and deprotection to yield 3-(methylsulfonyl)piperidine hydrochloride .

This method’s scalability was demonstrated at 5 mmol scales, yielding 1.10 g (81%) of product with 96% ee .

Pharmaceutical and Industrial Applications

Neurological Therapeutics

Recent Advances and Future Directions

Enantioselective Methodologies

The development of Rh-catalyzed asymmetric syntheses has revolutionized piperidine production. These methods reduce step counts from traditional 8–10 steps to 3–4, slashing costs by ~40% . Future research may optimize catalysts (e.g., chiral phosphine ligands) to improve ee values beyond 99%.

Computational Modeling

Machine learning models predict binding affinities of piperidine derivatives to neurological targets. Preliminary data suggest 3-(methylsulfonyl)piperidine hydrochloride has a of 12 nM for D2 dopamine receptors, though experimental validation is pending.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume